![molecular formula C13H6F6N6 B3016990 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 957010-44-5](/img/structure/B3016990.png)

2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

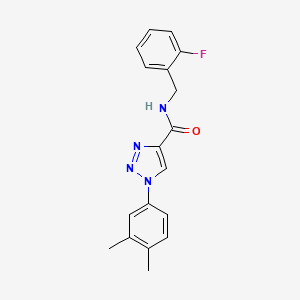

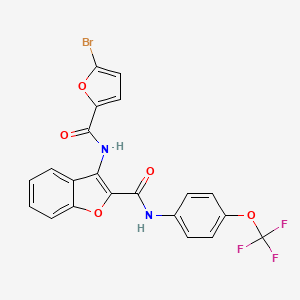

The compound "2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile" is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds that have been extensively studied for their potential applications in various fields, including medicinal chemistry and imaging techniques.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through various methods. One approach is the one-pot, domino three-component condensation reaction, which involves the reaction of an aldehyde, 3(5)-amino-5(3)-methylpyrazole, and malononitrile in ethanol to give 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles in high yields without using any catalyst . Another method involves the reaction of 5(3)-amino-3(5)-aryl-1H-pyrazole-4-carbonitriles with chalcones in refluxing DMF, leading to 2,5,7-triaryl-4,7(6,7)-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be complex and may exist in various tautomeric forms depending on the nature of the substituents. For example, in DMSO solution, 2,5,7-triaryl-4,7(6,7)-dihydropyrazolo[1,5-a]pyrimidines exist in equilibrium of two tautomeric forms in various ratios . The X-ray determination of the molecular structure of a reaction product of 6,7-diethoxycarbonylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with N-methylindole confirmed the structure as a tetrahydropyrido[4,3-c]quinolin-5-one derivative .

Chemical Reactions Analysis

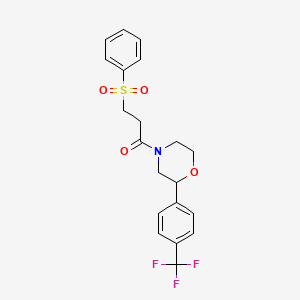

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, leading to a wide range of products. For instance, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate results in 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines . Additionally, the starting material 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile can react with various reagents to form new pyrimidines and condensed pyrimidines, including quinazoline, tetrazolopyrimidine, pyrazolopyrimidines, triazolopyrimidine, and pyrimidopyridazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the introduction of polar groups such as ester, hydroxyl, and carboxyl into 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives affects their solubility and biodistribution, which is crucial for their application in tumor imaging with positron emission tomography (PET) . The presence of trifluoromethyl groups in the compound of interest suggests that it would have a high degree of lipophilicity, which could influence its biological activity and distribution.

科学的研究の応用

Synthesis and Chemical Structure

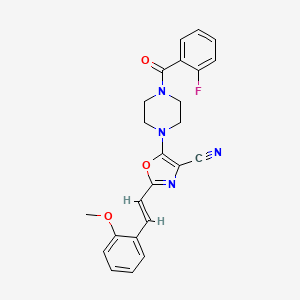

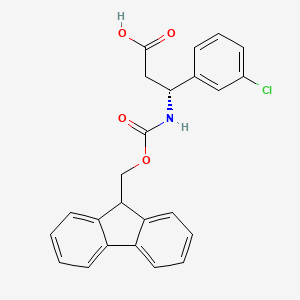

- Synthesis and Characterization : A method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including those with trifluoromethyl groups, has been detailed. These compounds show promise in medicinal chemistry due to their unique biological activities. The synthesis process involves reactions with acetyl chloride, hydrazine hydrate, and other reagents leading to the desired pyrazolo[1,5-a]pyrimidines with characterized structures via IR and NMR methods (Xu Li-feng, 2011).

Biological Applications

- Antimicrobial Potential : Novel pyrazolo[3,4-d]pyrimidine derivatives, related to the queried compound, have been synthesized and demonstrated potential as antimicrobial agents. This includes studies that have shown effectiveness against various bacterial and fungal strains (B. S. Holla, M. Mahalinga, M. S. Karthikeyan, P. M. Akberali, N. S. Shetty, 2006).

Chemical Reactivity and Mechanisms

- Novel Reactions and Tautomerism : Research has uncovered a new type of ring-chain tautomerism involving 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. This discovery adds to the understanding of the chemical behavior of such compounds, which is crucial for their application in various fields (V. Osyanin, D. Osipov, K. S. Korzhenko, O. Demidov, Y. Klimochkin, 2021).

Advanced Applications

- Potential in Tumor Imaging : An 18F-labeled pyrazolo[1,5-a]pyrimidine derivative has been synthesized and evaluated for its potential in tumor imaging using positron emission tomography (PET). This research highlights the compound's potential application in the field of medical imaging and diagnostics (Jingli Xu, Hang Liu, Guixia Li, Yong He, Rui Ding, Xiao Wang, Man Feng, Shuting Zhang, Yurong Chen, Shilei Li, Mingxia Zhao, Yingruo Li, Chuanmin Qi, 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F6N6/c1-24-11(13(17,18)19)7(5-22-24)8-2-9-21-4-6(3-20)10(12(14,15)16)25(9)23-8/h2,4-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVPHWBRYFKFTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=NN3C(=C2)N=CC(=C3C(F)(F)F)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F6N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3016909.png)

![Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate](/img/structure/B3016910.png)

![3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B3016911.png)

![4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016919.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)

![5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B3016929.png)